3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide

Descripción

Molecular Architecture and Stereochemical Configuration

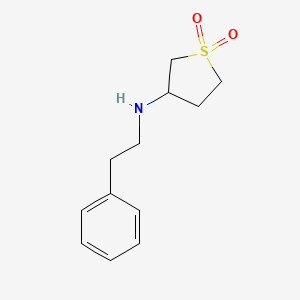

This compound possesses a molecular formula of C₁₂H₁₇NO₂S and a molecular weight of 239.34 grams per mole, as documented in the PubChem chemical database. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine, which clearly delineates its structural components. The molecule features a five-membered tetrahydrothiophene ring system that has been oxidized to form a sulfone functional group, indicated by the 1,1-dioxide designation.

The core structural framework consists of a saturated thiophene ring where the sulfur atom is bonded to two oxygen atoms in a double-bond configuration, creating the characteristic sulfone moiety. This ring system serves as the foundation for the attachment of the phenethylamino substituent at the 3-position. The phenethylamino group comprises a phenyl ring connected through a two-carbon ethylene bridge to an amino nitrogen, which forms the connection to the tetrahydrothiophene ring system.

The stereochemical configuration of this compound involves a single defined stereocenter, though the compound exists as a mixture of enantiomers in its racemic form. The presence of the asymmetric carbon at the 3-position of the tetrahydrothiophene ring creates the potential for optical isomerism, contributing to the compound's three-dimensional structural complexity.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂S | Computational Analysis |

| Molecular Weight | 239.34 g/mol | PubChem Database |

| CAS Registry Number | 453576-58-4 | Chemical Abstracts Service |

| InChI Key | GJFFBAFTFQNHEX-UHFFFAOYSA-N | Computational Generation |

Comparative Analysis of Sulfolane Derivatives

The structural characteristics of this compound can be better understood through comparison with other members of the sulfolane derivative family. The parent compound, sulfolane (tetrahydrothiophene 1,1-dioxide), serves as the fundamental structural template, possessing the molecular formula C₄H₈O₂S and a molecular weight of 120.170 grams per mole. This parent structure exhibits significant solvent properties, being classified as a polar aprotic solvent with complete miscibility in water.

The introduction of amino substituents to the sulfolane framework represents a significant structural modification that alters both the physical and chemical properties of the resulting compounds. A closely related derivative, 3-(Methylamino)tetrahydrothiophene 1,1-dioxide, demonstrates this principle with its molecular formula C₅H₁₁NO₂S and molecular weight of 149.21 grams per mole. This simpler analog provides insight into the effects of amino substitution on the basic sulfolane structure.

Comparative analysis reveals that the phenethylamino substitution in the target compound represents a substantial increase in molecular complexity compared to simpler derivatives. The extended aromatic system contributes approximately 119 atomic mass units to the overall molecular weight, representing nearly 50% of the total molecular mass. This structural elaboration introduces additional conformational flexibility through the ethylene linker while simultaneously providing aromatic interactions that may influence the compound's chemical behavior.

The progression from the parent sulfolane to more complex derivatives demonstrates a systematic increase in molecular size and functional group diversity. While sulfolane itself exhibits a dipole moment of 4.68 Debye and a dielectric constant of 44.00, the introduction of amino substituents and extended alkyl or aryl groups modifies these electronic properties significantly.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Sulfolane | C₄H₈O₂S | 120.17 | Parent sulfone structure |

| 3-Aminosulfolane | C₄H₉NO₂S | 135.19 | Primary amino substitution |

| 3-(Methylamino)sulfolane | C₅H₁₁NO₂S | 149.21 | Secondary amino substitution |

| 3-(Phenethylamino)sulfolane | C₁₂H₁₇NO₂S | 239.34 | Extended aromatic substitution |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of sulfolane derivatives provide crucial insights into the three-dimensional arrangements and conformational preferences of these compounds. The tetrahydrothiophene ring system in this compound exhibits characteristic conformational behavior that reflects the influence of both the sulfone functionality and the substituent groups. Research on related sulfur-containing heterocycles demonstrates that five-membered rings containing sulfur often adopt envelope or half-chair conformations to minimize steric interactions.

The sulfone functional group in the molecule introduces significant electronic effects that influence the overall conformational landscape. The presence of two oxygen atoms bonded to sulfur creates a highly polar region within the molecule, affecting both intramolecular and intermolecular interactions. Studies on similar compounds have shown that sulfone groups can participate in hydrogen bonding interactions, particularly when amino substituents are present.

Conformational analysis of the phenethylamino substituent reveals additional complexity in the molecular dynamics of this compound. The two-carbon linker between the aromatic ring and the amino nitrogen provides rotational freedom that allows for multiple low-energy conformations. Research on related phenethylamino compounds indicates that the preferred conformations often involve extended arrangements that minimize steric interactions between the aromatic system and the heterocyclic ring.

Recent computational studies on sulfolane derivatives have emphasized the importance of pseudorotational motion in determining conformational preferences. Molecular dynamics simulations of high-concentration sulfolane solutions demonstrate that the ability of these compounds to change conformation readily contributes to their unique physical properties. The barrier heights for pseudorotation in sulfolane systems are generally lower than those for simple rotational processes, facilitating conformational interconversion.

Crystallographic data from related tetrahydrothiophene derivatives reveal typical bond lengths and angles that can be extrapolated to understand the structural parameters of this compound. The sulfur-oxygen bond lengths in sulfone functional groups typically range from 1.43 to 1.46 Angstroms, while the sulfur-carbon bonds measure approximately 1.76 to 1.80 Angstroms. These parameters provide a foundation for understanding the geometric constraints that influence the compound's conformational behavior.

The amino substitution at the 3-position introduces additional considerations for conformational analysis. The nitrogen atom can adopt different hybridization states depending on the local electronic environment, and the presence of the lone pair on nitrogen creates additional possibilities for intramolecular interactions. Studies of amino-substituted heterocycles demonstrate that hydrogen bonding between amino groups and nearby electron-accepting centers can stabilize specific conformations.

| Structural Parameter | Typical Range | Influence on Conformation |

|---|---|---|

| S-O Bond Length | 1.43-1.46 Å | Defines sulfone geometry |

| S-C Bond Length | 1.76-1.80 Å | Ring strain considerations |

| C-N Bond Length | 1.45-1.48 Å | Amino group orientation |

| Ring Puckering Amplitude | 0.4-0.6 Å | Conformational flexibility |

Propiedades

IUPAC Name |

1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15)9-7-12(10-16)13-8-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFBAFTFQNHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The typical synthetic route involves the following steps:

-

- Thiophene is first reduced to tetrahydrothiophene using catalytic hydrogenation, commonly with palladium on carbon as the catalyst.

-

- The resulting tetrahydrothiophene is then reacted with phenethylamine to introduce the amine functionality. This step can be performed under various conditions, including solvent choice and temperature, which can influence the yield and selectivity of the reaction.

-

- The amine derivative is subsequently oxidized to form the sulfone group, yielding the desired 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide.

Formation of Hydrochloride Salt:

- The final product may be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Specific Reaction Conditions

The following table summarizes specific conditions used in various studies for synthesizing this compound:

Alternative Synthetic Approaches

In addition to the general method outlined above, alternative synthetic routes have been explored:

Direct Synthesis from Precursor Compounds:

- Some studies have reported synthesizing this compound directly from substituted thiophenes or via multi-step synthesis involving intermediate compounds such as sulfonyl chlorides.

Use of Microwave-Assisted Synthesis:

- Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of tetrahydrothiophene derivatives.

The reaction mechanisms involved in the preparation of this compound can be complex and are influenced by various factors including solvent effects, temperature, and catalyst choice.

Mechanistic Pathways

-

- The reduction of thiophene involves the adsorption of thiophene onto the catalyst surface followed by hydrogen addition across the double bond.

-

- The nucleophilic attack of phenethylamine on the electrophilic carbon of tetrahydrothiophene leads to the formation of an intermediate that can undergo further transformations.

Yield Optimization Strategies

To optimize yields at each step of synthesis:

- Careful selection of solvents and reagents can significantly affect reaction outcomes.

- Monitoring reaction temperatures and times can help in minimizing side reactions and maximizing product formation.

Análisis De Reacciones Químicas

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: This compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Various substitution reactions can occur at the phenethylamino group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide has shown potential in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of bioactive molecules.

Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of anesthetic drugs like tiletamine.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a precursor to tiletamine, it acts on the central nervous system by blocking NMDA receptors, leading to dissociative anesthesia. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydrothiophene 1,1-dioxides are heavily influenced by substituents on the amine group and the thiophene ring. Below is a comparative analysis with key analogues:

Key Observations :

- In contrast, shorter alkyl chains (e.g., heptan-4-yl) or unsubstituted amino groups reduce lipophilicity .

- Salt Forms : Hydrochloride salts (e.g., and ) improve aqueous solubility, critical for pharmaceutical formulations.

- Sulfolane: The absence of an amino group makes it a polar aprotic solvent, widely used in electronics and gas treatment .

Actividad Biológica

3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the oxidation of thiophene derivatives. Common methods include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones from thiophenes. The compound can also undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily linked to its interaction with the central nervous system (CNS). It acts as a precursor in the synthesis of tiletamine, a dissociative anesthetic that blocks NMDA receptors, leading to effects such as analgesia and sedation. The compound's mechanism involves:

- NMDA Receptor Blockade : Inhibition of excitatory neurotransmission.

- Dissociative Anesthesia : Inducing a trance-like state while providing pain relief.

Biological Activity Overview

The biological activities attributed to this compound include:

- Anesthetic Properties : As a precursor for anesthetic drugs.

- Potential Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.

- Research Applications : Used in the development of various pharmaceutical compounds.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Pharmacological Studies : Research indicates that derivatives of this compound exhibit varying degrees of anesthetic potency. A study evaluating tiletamine showed significant efficacy in animal models for pain management.

- Antimicrobial Activity : In vitro studies have indicated that certain derivatives exhibit antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that compounds similar to this compound could modulate neurotransmitter systems beyond NMDA receptor antagonism, indicating broader CNS effects .

Comparative Analysis

To better understand the significance of this compound in pharmacology, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Tiletamine | Anesthetic | NMDA receptor antagonist |

| Sulfolane (Tetramethylene sulfone) | Solvent | Used in extraction processes |

| Hydroxylated thiophene derivatives | Modified thiophenes | Potentially enhanced biological activity |

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation-Oxidation | K₂CO₃/DMF → mCPBA/DCM | 65–75 | >95% | |

| Microwave-Assisted | Et₃N/THF | 82 | 98% |

Q. Table 2. Analytical Techniques for Structural Validation

Key Challenges and Recommendations

- Synthesis : Optimize oxidation steps to minimize by-products (e.g., over-oxidation to sulfonic acids) .

- Biological Studies : Address batch-to-batch variability by standardizing purification protocols .

- Data Reproducibility : Share raw spectral data and computational models via open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.